Glutor Glutor Glutor is a novel selective inhibitor of GLUT-1/-3, suppressing glucose uptake, potently inducing cell death in 2D and 3D cancer cell culture.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1560915
InChI: InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1
SMILES: O=C([C@@]1(C)N(CC2=CC=C(N3CCOCC3)C=C2)C(C4=CC(C5=CC=CC=C5)=NN4C1)=O)NCC6=CC=CN=C6
Molecular Formula: C31H32N6O3
Molecular Weight: 536.636

Glutor

CAS No.:

Cat. No.: VC1560915

Molecular Formula: C31H32N6O3

Molecular Weight: 536.636

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glutor -

Specification

Molecular Formula C31H32N6O3
Molecular Weight 536.636
IUPAC Name (S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide
Standard InChI InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1
Standard InChI Key RJNNHMLTCJHHRQ-HKBQPEDESA-N
SMILES O=C([C@@]1(C)N(CC2=CC=C(N3CCOCC3)C=C2)C(C4=CC(C5=CC=CC=C5)=NN4C1)=O)NCC6=CC=CN=C6
Appearance Solid powder

Introduction

Chemical Structure and Classification

Glutor is classified as a piperazine-2-one derivative that functions as a pan-glucose transporter (GLUT) inhibitor. The compound was developed as part of the ongoing efforts to target cancer metabolism through inhibition of glucose uptake. The synthesis of Glutor employs a modified Ugi four-component reaction, which allows for the efficient creation of this biologically active molecule . This synthetic approach is significant as it enables the production of Glutor and potential derivatives with similar pharmacological properties.

Mechanism of Action

Glucose Transporter Inhibition

The primary mechanism of action of Glutor involves potent inhibition of facilitative glucose transporters, particularly GLUT-1, GLUT-2, and GLUT-3. With an impressive IC50 value of 11 nM in HCT116 cancer cells, Glutor stands among the most potent GLUT inhibitors currently known . By blocking these critical transporters, Glutor effectively restricts glucose uptake into cells, which has particularly profound effects on cancer cells due to their heightened reliance on glucose metabolism.

Effects on Cellular Metabolism

Treatment with Glutor has been demonstrated to cause a significant decrease in glucose uptake in various cell types. In studies using Dalton's lymphoma (DL) cells, Glutor treatment at concentrations as low as 0.01 μM for 24 hours resulted in markedly reduced glucose uptake . This inhibition disrupts the metabolic processes that cancer cells depend on for survival and proliferation.

Importantly, Glutor's effects extend beyond simple inhibition of glucose transport. Research shows that it influences numerous pathways critical to cellular metabolism, including:

  • Decreased expression of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a key regulator of cellular response to hypoxia and metabolic adaptation

  • Reduced levels of hexokinase-2 (HK-2), the first enzyme in the glycolytic pathway

  • Diminished expression of lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate

  • Lowered levels of monocarboxylate transporter 1 (MCT1), involved in lactate efflux

  • Decreased lactate production leading to deregulated pH homeostasis

These metabolic perturbations collectively contribute to Glutor's ability to disrupt cancer cell energetics and viability.

Effects on Cancer Cells

Antiproliferative and Apoptotic Effects

Glutor demonstrates significant antiproliferative and cytotoxic effects against various cancer cell types. Treatment with Glutor causes a decrease in cancer cell survival with augmented induction of apoptosis (programmed cell death) . The mechanisms underlying these effects include:

  • Mitochondrial membrane depolarization, disrupting energy production

  • Increased intracellular reactive oxygen species (ROS) expression, contributing to cellular damage

  • Altered Bcl-2/BAX ratio, which regulates apoptotic signaling pathways

  • Modulated expression of cell survival regulatory molecules including p53, Hsp70, IL-2 receptor CD25, and C-myc

These molecular alterations collectively drive cancer cell death following Glutor treatment, demonstrating its potential as an anticancer agent.

Enhanced Chemosensitivity

A particularly valuable property of Glutor is its ability to enhance the sensitivity of cancer cells to established chemotherapeutic agents. Studies have shown that Glutor treatment enhances the chemosensitivity of tumor cells to cisplatin, a widely used chemotherapeutic . This enhanced sensitivity is accompanied by decreased expression of MDR1 (Multidrug Resistance Protein 1), suggesting that Glutor may help overcome drug resistance mechanisms in cancer cells . This property could be particularly beneficial in combination therapy approaches, potentially allowing for lower doses of traditional chemotherapeutics while maintaining or improving efficacy.

Comparative Potency and Cell Line Sensitivity

Table 1: Comparative potency of Glutor and other GLUT inhibitors

InhibitorTargetAssay MethodCell LineIC50 (nM)
GlutorGLUT-1-3 over GLUT-42DG uptakeHCT11611
GlupinGLUT-1/3 over GLUT-2/42DG uptakeMDA-MB-2314

The differential sensitivity of various cell lines to Glutor has been extensively evaluated. In a comprehensive screen of 94 different cell lines, non-malignant cells including the IMR-90 fibroblast line and peripheral blood mononucleated cells (PBMCs) demonstrated resistance to Glutor treatment, with IC50 values greater than 30 μM . In contrast, nearly half of the malignant cell lines tested exhibited significantly higher sensitivity to Glutor . This differential effect suggests a potential therapeutic window where Glutor could effectively target cancer cells while sparing normal tissues.

Effects on Immune Cells

Impact on Natural Killer Cell Function

Understanding how Glutor affects immune cells is crucial for evaluating its therapeutic potential. Research on Natural Killer (NK) cells has provided valuable insights into Glutor's immunomodulatory effects.

  • Acute treatment with Glutor has negligible effects on NK cell effector functions

  • Prolonged inhibition of glucose uptake by Glutor prevents NK cell proliferation

  • Glutor treatment increases NK cells' pro-inflammatory regulatory function

  • It reduces stimulation-dependent production of IFN-γ by NK cells

  • Remarkably, even after prolonged Glutor treatment, NK cell cytotoxicity and serial killing activity remain intact

These findings suggest that while Glutor affects the metabolism and proliferative capacity of NK cells, their critical cytotoxic functions remain robust against this metabolic perturbation. This differential effect on proliferation versus cytotoxic function could be advantageous in a therapeutic context, potentially allowing Glutor to suppress cancer growth while preserving immune surveillance functions.

Metabolic Assessment of Immune Cells

The glucose uptake in NK cells following Glutor treatment has been quantitatively assessed using specialized assays. In one study, 0.25 × 10^6 long-term treated NK cells were analyzed using the Glucose uptake-Glo™ Assay (Promega) . Results confirmed that Glutor significantly reduced glucose uptake in these immune cells, demonstrating that its mechanism of action applies consistently across different cell types.

Research Findings in Specific Cancer Models

Studies in Dalton's Lymphoma

Detailed investigations using tumor cells of thymic origin, specifically Dalton's lymphoma (DL), have provided significant insights into Glutor's mechanisms of action. When DL cells (1 × 10^5) were treated with Glutor at a concentration of 0.01 μM for 24 hours, researchers observed:

  • Decreased expression of GLUT1 and GLUT3 at both mRNA and protein levels

  • Significantly reduced glucose uptake

  • Altered expression of metabolism and survival regulatory molecules

  • Enhanced sensitivity to cisplatin treatment

An interesting mechanistic insight emerged when researchers added fructose to the culture medium containing Glutor. This addition reversed Glutor's inhibitory action on tumor cell survival , suggesting that cancer cells may be able to utilize alternative sugar sources when glucose uptake is blocked. This observation has important implications for combination therapy approaches that might target multiple metabolic pathways simultaneously.

Activity in 2D and 3D Culture Models

Glutor has demonstrated consistent activity across different cellular models. Notably, it shows equal potency in both traditional 2D cell cultures and more physiologically relevant 3D culture systems . This consistent activity across different model systems strengthens the case for Glutor's potential clinical relevance, as 3D models often better represent the in vivo tumor environment.

Comparative Analysis with Other GLUT Inhibitors

Glutor belongs to a growing class of glucose transporter inhibitors being developed as potential anticancer agents. When compared to other inhibitors such as Glupin (which has an IC50 of 4 nM in MDA-MB-231 cells), Glutor shows similar targeting of GLUT-1 and GLUT-3 over other GLUT isoforms .

Table 2: Features of Glutor compared to other GLUT inhibitors

InhibitorTarget SpecificityInhibition TypeCellular SelectivitySpecial Features
GlutorGLUT-1-3 over GLUT-4Not determinedUM-UC-3 cell line IC50: 4 nM; IMR-90 resistant at 30 μMEqually potent in 2D and 3D cell culture models
GlupinGLUT-1/3 over GLUT-2/4Mixed-type inhibitionUM-UC-3 cell line IC50: 32 nM; IMR-90 resistant at 30 μMConfirmed reduction of glycolytic metabolites in MOLT16 cells

This comparative analysis highlights Glutor's strong position among GLUT inhibitors currently in development, with particular advantages in terms of potency and selectivity for cancer cells.

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